molecular formula C7H12N2O B12852276 6-Methyl-2,6-diazaspiro[3.4]octan-7-one

6-Methyl-2,6-diazaspiro[3.4]octan-7-one

Cat. No.: B12852276
M. Wt: 140.18 g/mol
InChI Key: MMKFVFCOYMNYGN-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazaspiro[3.4]octan-7-one is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 2 and 6 and a methyl substituent on the diaza ring. Its spiro architecture confers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry. Derivatives of this structure are often explored for their bioavailability, metabolic stability, and receptor-binding specificity.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octan-7-one

InChI

InChI=1S/C7H12N2O/c1-9-5-7(2-6(9)10)3-8-4-7/h8H,2-5H2,1H3

InChI Key

MMKFVFCOYMNYGN-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC1=O)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-2,6-diazaspiro[3.4]octan-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of opioids and other neurotransmitters. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce the development of tolerance . The molecular targets and pathways involved include the modulation of calcium signaling and the regulation of ion channels .

Comparison with Similar Compounds

Key Observations :

  • Fluorine substituents (e.g., 8,8-difluoro derivative) introduce electron-withdrawing effects, which may alter reactivity and metabolic resistance .
  • Boc protection (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) is critical for amine stability during synthesis but requires deprotection for biological activity .
  • Oxalate salts improve solubility and crystallinity, facilitating formulation .

Key Observations :

  • The 6-methyl derivative is less commercially available, suggesting specialized synthesis requirements .
  • Boc-protected analogs are more accessible, likely due to their utility as intermediates .

Biological Activity

6-Methyl-2,6-diazaspiro[3.4]octan-7-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by two nitrogen atoms, which contributes to its biological activity. Its molecular formula is C₈H₁₄N₂O, and it has a molecular weight of approximately 154.21 g/mol.

1. Antinociceptive Effects

Recent studies have highlighted the potential of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one as a sigma-1 receptor (σ1R) antagonist. This mechanism enhances the analgesic effects of mu-opioid receptor (MOR) agonists like morphine without increasing adverse effects. A structure-activity relationship study identified specific derivatives that significantly improved antinociceptive effects and mitigated morphine tolerance in animal models .

2. Anticonvulsant Activity

Research has demonstrated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. In one study, various 6-methyl-1-substituted derivatives were synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most active compound showed an effective dose (ED50) of 12.5 mg/kg in mice, indicating potential for development as an anticonvulsant agent .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated .

The primary mechanism involves the modulation of sigma receptors, particularly σ1R, which plays a crucial role in pain perception and neuroprotection. By antagonizing σ1R, 6-Methyl-2,6-diazaspiro[3.4]octan-7-one can potentially enhance the efficacy of existing analgesics while reducing side effects associated with high doses .

Case Studies

StudyFindings
Antinociceptive Study Compound derivatives showed enhanced antinociceptive effects when used with morphine in animal modelsSupports σ1R antagonism as a strategy for developing new analgesics
Anticonvulsant Study The most potent derivative exhibited an ED50 of 12.5 mg/kg with a high protection indexIndicates promise for treating epilepsy with further development
Antimicrobial Activity Initial tests indicate inhibition against specific bacterial strainsSuggests potential for development as an antimicrobial agent

Future Directions

Further research is warranted to explore the full therapeutic potential of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one across various fields such as pain management, epilepsy treatment, and antimicrobial therapies. Structural modifications could lead to enhanced efficacy and specificity.

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